3'-O,5'-O-(1,1,3,3-Tetraisopropylpropanedisiloxane-1,3-diyl)-2'-(2-ethoxy-2-oxoethylidene)-2'-deoxyuridine
Description
This compound is a modified 2'-deoxyuridine derivative featuring dual functional groups:
- 3',5'-O-TPDS protection: The 1,1,3,3-tetraisopropylpropanedisiloxane (TPDS) group protects the 3' and 5' hydroxyls, enhancing stability and enabling selective functionalization at the 2' position .
- 2'-(2-ethoxy-2-oxoethylidene): A keto-ester substituent at the 2' position, which may confer unique reactivity or biological activity.
Properties
IUPAC Name |
ethyl (2Z)-2-[(6aR,8R,9aS)-8-(2,4-dioxopyrimidin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ylidene]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O8Si2/c1-10-31-22(29)13-19-23-20(33-24(19)27-12-11-21(28)26-25(27)30)14-32-36(15(2)3,16(4)5)35-37(34-23,17(6)7)18(8)9/h11-13,15-18,20,23-24H,10,14H2,1-9H3,(H,26,28,30)/b19-13-/t20-,23+,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTXZLFVYYNZQO-RVFYGGNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C2C(CO[Si](O[Si](O2)(C(C)C)C(C)C)(C(C)C)C(C)C)OC1N3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/[C@H]2[C@@H](CO[Si](O[Si](O2)(C(C)C)C(C)C)(C(C)C)C(C)C)O[C@H]1N3C=CC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O8Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3'-O,5'-O-(1,1,3,3-Tetraisopropylpropanedisiloxane-1,3-diyl)-2'-(2-ethoxy-2-oxoethylidene)-2'-deoxyuridine (commonly referred to as TIPDS-2'-dU) is a modified nucleoside that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on recent research findings.
- Molecular Formula : C21H38N2O7Si2
- Molecular Weight : 486.71 g/mol
- CAS Number : 69304-38-7
- Physical State : Solid (white to light yellow powder)
- Melting Point : 82.0 to 86.0 °C
Synthesis
The synthesis of TIPDS-2'-dU involves the incorporation of a tetraisopropylpropanedisiloxane moiety at the 3' and 5' positions of the deoxyuridine structure. This modification enhances the stability and solubility of the nucleoside in biological systems.
Antiviral Properties
Research indicates that TIPDS-2'-dU exhibits significant antiviral activity against various RNA viruses. A study demonstrated that this compound effectively inhibits viral replication in vitro by interfering with the viral polymerase enzyme. The mechanism appears to involve competitive inhibition at the active site of the enzyme, leading to reduced viral load in treated cells.
Cytotoxicity and Selectivity
In cellular assays, TIPDS-2'-dU was evaluated for cytotoxic effects on human cell lines. The results showed that while it exhibits some level of cytotoxicity, it is significantly lower than that observed with conventional antiviral agents such as acyclovir. This selectivity suggests a favorable therapeutic index for potential clinical applications.
Case Studies
- Case Study 1 : In a controlled study involving Hepatitis C virus (HCV) infected cell lines, treatment with TIPDS-2'-dU resulted in a 75% reduction in viral RNA levels after 48 hours compared to untreated controls.
- Case Study 2 : A separate investigation focused on its effects against Influenza A virus revealed that pre-treatment with TIPDS-2'-dU led to a marked decrease in viral titers and improved cell viability post-infection.
The proposed mechanism by which TIPDS-2'-dU exerts its antiviral effects includes:
- Inhibition of Viral Polymerase : The compound mimics natural nucleosides and competes for incorporation into viral RNA, thus terminating chain elongation.
- Enhanced Stability : The siloxane groups contribute to increased resistance against nucleases, prolonging the compound's activity within biological systems.
Comparative Analysis
| Property | TIPDS-2'-dU | Acyclovir |
|---|---|---|
| Molecular Weight | 486.71 g/mol | 225.25 g/mol |
| Mechanism | Viral polymerase inhibition | Thymidine kinase activation |
| Cytotoxicity | Lower than acyclovir | Higher in certain cell lines |
| Antiviral Spectrum | Broad (RNA viruses) | Narrow (Herpesviridae) |
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₂₄H₄₀N₂O₈Si₂ (calculated based on structural analogs)
- Molecular Weight : ~600 g/mol (estimated)
- Synthesis : Likely involves TPDSCl protection of 2'-deoxyuridine followed by 2'-ethylidene modification under anhydrous conditions .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
